H-Asn-Ser-Ser-Asn-Tyr-Cys(1)-Cys(2)-Glu-Leu-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-Tyr-OH

Catalog No.
S15974932
CAS No.
M.F
C79H112N22O30S6
M. Wt
2042.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Asn-Ser-Ser-Asn-Tyr-Cys(1)-Cys(2)-Glu-Leu-Cys(3)...

Product Name

H-Asn-Ser-Ser-Asn-Tyr-Cys(1)-Cys(2)-Glu-Leu-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-Tyr-OH

IUPAC Name

(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-21-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-4-methyl-30-(2-methylpropyl)-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C79H112N22O30S6

Molecular Weight

2042.3 g/mol

InChI

InChI=1S/C79H112N22O30S6/c1-33(2)18-42-65(116)96-52-30-133-132-27-49(70(121)92-46(79(130)131)20-37-9-13-39(106)14-10-37)86-59(110)24-84-77(128)61(35(4)104)100-75(126)54-32-137-134-28-50(71(122)87-41(64(115)88-42)15-16-60(111)112)98-74(125)53(31-136-135-29-51(99-73(52)124)72(123)91-45(23-58(83)109)78(129)101-17-5-6-55(101)76(127)85-34(3)62(113)95-54)97-66(117)43(19-36-7-11-38(105)12-8-36)89-67(118)44(22-57(82)108)90-68(119)48(26-103)94-69(120)47(25-102)93-63(114)40(80)21-56(81)107/h7-14,33-35,40-55,61,102-106H,5-6,15-32,80H2,1-4H3,(H2,81,107)(H2,82,108)(H2,83,109)(H,84,128)(H,85,127)(H,86,110)(H,87,122)(H,88,115)(H,89,118)(H,90,119)(H,91,123)(H,92,121)(H,93,114)(H,94,120)(H,95,113)(H,96,116)(H,97,117)(H,98,125)(H,99,124)(H,100,126)(H,111,112)(H,130,131)/t34-,35+,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-/m0/s1

InChI Key

ALQPDZQRJKSEQZ-MZBYGZHOSA-N

Canonical SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)C(=O)NC(C(=O)N6CCCC6C(=O)N1)CC(=O)N)CC(C)C)CCC(=O)O

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@H](C(=O)N6CCC[C@H]6C(=O)N1)CC(=O)N)CC(C)C)CCC(=O)O
, including:

  • Hydrolysis: Peptide bonds can be cleaved by water in the presence of acids or enzymes to yield free amino acids.
  • Oxidation: The thiol groups in cysteine residues can oxidize to form disulfide bonds, which stabilize the peptide structure.
  • Acylation and Alkylation: Functional groups on amino acids can react with other chemical agents to modify the peptide's properties.

These reactions are essential for understanding the peptide's stability and reactivity in biological systems.

Peptides composed of these amino acids often exhibit a range of biological activities:

  • Antioxidant Properties: Cysteine's thiol group plays a crucial role in redox reactions, providing antioxidant capabilities.
  • Neurotransmission Modulation: Amino acids like asparagine and tyrosine are precursors to neurotransmitters, suggesting potential roles in neural signaling.
  • Hormonal Activity: Some peptides can mimic or inhibit hormonal actions due to their structural similarities with natural hormones.

The specific biological activities of this compound would require empirical studies to elucidate its exact functions.

Synthesis of this peptide can be accomplished through several methods:

  • Solid Phase Peptide Synthesis (SPPS): This common method involves sequential addition of protected amino acids to a growing peptide chain on a solid support.
  • Liquid Phase Synthesis: Involves synthesizing peptides in solution, allowing for more complex modifications but often requiring purification steps.
  • Recombinant DNA Technology: This method allows for the expression of peptides in host organisms like bacteria or yeast, facilitating large-scale production.

Each method has its advantages and limitations regarding yield, purity, and scalability.

The applications of this peptide may include:

  • Pharmaceutical Development: Due to its potential biological activities, it could serve as a lead compound for drug development.
  • Nutraceuticals: Peptides with health benefits are increasingly used in dietary supplements.
  • Cosmetics: Antioxidant properties make it suitable for formulations aimed at skin health.

Further research would help clarify its specific applications based on empirical data.

Interaction studies typically focus on how peptides interact with various biological molecules:

  • Protein Binding Studies: Investigating how this peptide binds to proteins could reveal its functional mechanisms.
  • Receptor Binding Assays: These assays help determine if the peptide interacts with specific cellular receptors, influencing signaling pathways.
  • Metal Ion Chelation Studies: Given the presence of cysteine residues, studies could explore its ability to bind metal ions, which is relevant in both nutrition and toxicology.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Similar compounds include:

  • H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH
  • H-Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Gly-Lys-Leu
  • H-Asn-Thr-Asp-Pro-Glu-Gln-Cys(1)-Lys-Val-Met-Cys(2)

Comparison Table

Compound NameUnique Features
H-Asn-Ser-Ser-Asn-Tyr-Cys(1)-Cys(2)-Glu-Leu-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-Tyr-OHMultiple cysteine residues allow for extensive disulfide bonding.
H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OHContains more cysteine residues but fewer unique amino acids.
H-Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Gly-Lys-LeuMore emphasis on leucine and valine; fewer functional groups.
H-Asn-Thr-Asp-Pro-Glu-Gln-Cys(1)-Lys-Val-Met-Cys(2)Contains aspartic acid and lysine; different charge characteristics.

This comparison highlights the unique structural features of H-Asn-Ser-Ser-Asn-Tyr-Cys(1)-Cys(2)-Glu-Leu-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-Tyr-OH that may confer distinct biological properties compared to similar peptides.

XLogP3

-11.9

Hydrogen Bond Acceptor Count

37

Hydrogen Bond Donor Count

28

Exact Mass

2040.6238973 g/mol

Monoisotopic Mass

2040.6238973 g/mol

Heavy Atom Count

137

Dates

Modify: 2024-08-15

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